N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide

Description

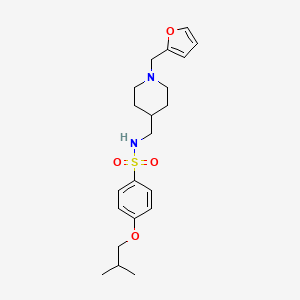

N-((1-(Furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide is a sulfonamide derivative featuring a piperidine core substituted with a furan-2-ylmethyl group and a benzenesulfonamide moiety bearing an isobutoxy substituent. This compound is structurally characterized by:

- Piperidine ring: A six-membered nitrogen-containing heterocycle, substituted at the 1-position with a furan-2-ylmethyl group and at the 4-position with a methyl-linked benzenesulfonamide.

- Furan moiety: A five-membered aromatic oxygen heterocycle, contributing to electronic and steric properties.

- 4-Isobutoxybenzenesulfonamide: A sulfonamide group attached to a benzene ring with an isobutoxy substituent, influencing solubility and target binding.

Properties

IUPAC Name |

N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-4-(2-methylpropoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4S/c1-17(2)16-27-19-5-7-21(8-6-19)28(24,25)22-14-18-9-11-23(12-10-18)15-20-4-3-13-26-20/h3-8,13,17-18,22H,9-12,14-16H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFRAMJTDQSFPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide typically involves multiple steps:

Formation of the furan-2-ylmethyl group: This can be achieved through the reaction of furfural with a suitable reducing agent.

Synthesis of the piperidine ring: The piperidine ring can be synthesized via cyclization reactions involving appropriate precursors.

Coupling of the furan-2-ylmethyl group with the piperidine ring: This step often involves nucleophilic substitution reactions.

Attachment of the benzenesulfonamide group: This is typically done through sulfonation reactions using sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form various oxidized derivatives.

Reduction: The piperidine ring can be reduced to form different hydrogenated products.

Substitution: The benzenesulfonamide group can participate in substitution reactions, particularly nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Hydrogenated piperidine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry: It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Biology: The compound can be used in studies involving cell signaling pathways and receptor binding.

Industry: It may find applications in the synthesis of other complex organic molecules or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide involves its interaction with specific molecular targets, such as receptors or enzymes. The furan and piperidine rings may facilitate binding to these targets, while the benzenesulfonamide group can modulate the compound’s activity. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide with analogous compounds based on structural motifs, physicochemical properties, and functional groups.

Piperidine-Based Sulfonamides

Key Observations :

- The target compound’s furan-2-ylmethyl group distinguishes it from other piperidine sulfonamides that incorporate bulkier aromatic systems (e.g., pyrazolopyrimidine in ). Furan may enhance metabolic stability compared to phenyl or chromenone groups.

- The isobutoxy substituent on the benzene ring provides moderate lipophilicity, contrasting with the polar methoxy group in or the hydrophobic isopropyl group in .

Furan-Containing Piperidine Derivatives

Key Observations :

- Unlike fentanyl analogs (e.g., ), the target compound lacks an amide or phenethyl group, suggesting divergent pharmacological targets.

Sulfonamide Derivatives with Bulky Substituents

Key Observations :

- The isobutoxy group in the target compound offers a balance between hydrophobicity and steric bulk compared to the extreme lipophilicity of tert-butyl groups in .

- Crystallinity and melting points (e.g., 211–214°C for ) are influenced by substituent symmetry; the target compound’s asymmetric structure may lower its melting point.

Biological Activity

N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data, research findings, and case studies.

Chemical Structure and Properties

The compound features several notable structural components:

- Furan Ring : A five-membered aromatic ring contributing to the compound's reactivity and interaction with biological targets.

- Piperidine Ring : A six-membered saturated ring that enhances the compound's binding affinity to various receptors.

- Isobutoxy Group : This group may influence solubility and bioavailability.

- Benzenesulfonamide Moiety : Known for its role in drug design, particularly in targeting specific enzymes or receptors.

Molecular Formula

The molecular formula for this compound is C₁₈H₂₅N₃O₃S.

IUPAC Name

The IUPAC name is this compound.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:

- Receptor Binding : The compound may bind to various receptors, modulating their activity and influencing signaling pathways.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in inflammatory pathways, potentially providing anti-inflammatory effects.

Pharmacological Properties

- Anti-inflammatory Activity : Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce pro-inflammatory cytokine production in macrophages.

- Analgesic Effects : Preliminary studies suggest that it may possess analgesic properties, making it a candidate for pain management therapies.

- Antimicrobial Activity : Some investigations have reported antimicrobial effects against specific bacterial strains, indicating potential use in treating infections.

Data Table of Biological Activities

Case Study 1: Anti-inflammatory Effects

A study conducted on murine macrophages evaluated the anti-inflammatory effects of this compound. Results showed a marked decrease in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.

Case Study 2: Analgesic Properties

In a controlled experiment using the hot plate test on rodents, administration of the compound resulted in a statistically significant increase in pain threshold compared to the control group. This suggests that it may be effective in managing acute pain conditions.

Case Study 3: Antimicrobial Activity

Research investigating the antimicrobial properties of this compound revealed effectiveness against Staphylococcus aureus and Escherichia coli. The disk diffusion method indicated clear inhibition zones, supporting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-4-isobutoxybenzenesulfonamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step processes:

Piperidine core modification : React 1-(furan-2-ylmethyl)piperidin-4-amine with a sulfonyl chloride derivative (e.g., 4-isobutoxybenzenesulfonyl chloride) under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond .

Purification : Column chromatography or recrystallization in solvents like ethanol/water mixtures ensures high purity (>95%) .

Optimization : Adjust reaction temperature (40–60°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) to improve yields. Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Key Techniques :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify piperidine ring substitution patterns, furan methylene linkage (δ 3.8–4.2 ppm), and sulfonamide NH proton (δ 7.5–8.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic distribution .

- X-ray Crystallography : For absolute configuration determination, particularly if chirality is introduced during synthesis .

Q. What physicochemical properties (e.g., solubility, stability) are relevant for in vitro assays?

- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4). Hydrophobic moieties (isobutoxy, furan) may reduce aqueous solubility, necessitating surfactants .

- Stability : Assess via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Sulfonamides are generally stable but may hydrolyze under extreme pH .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with improved target binding?

- Approach :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., enzymes with sulfonamide-binding pockets). Focus on optimizing the isobutoxy group’s van der Waals interactions .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with activity data to prioritize synthetic targets .

Q. How should researchers address contradictory bioactivity data across different cell lines?

- Troubleshooting :

- Assay Reproducibility : Validate protocols using positive controls (e.g., known sulfonamide inhibitors) and standardized cell viability assays (MTT/XTT) .

- Metabolic Stability : Test compound stability in cell lysates via LC-MS to rule out rapid degradation .

- Off-Target Effects : Perform kinome-wide profiling to identify unintended kinase interactions .

Q. What strategies enhance pharmacokinetic properties (e.g., bioavailability, half-life)?

- Strategies :

- Salt Formation : Synthesize hydrochloride or tartrate salts to improve solubility (e.g., as in ’s hemi-tartrate derivatives) .

- Prodrug Design : Modify the isobutoxy group with ester linkages for delayed hydrolysis in vivo .

- Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl) to the piperidine ring without disrupting sulfonamide pharmacophore .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.